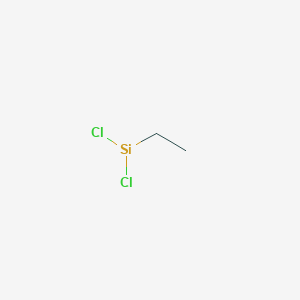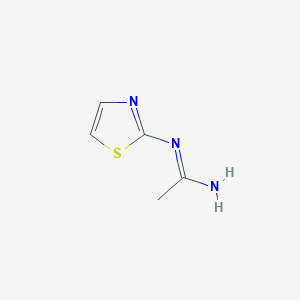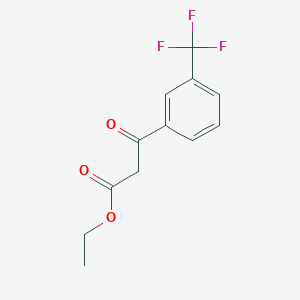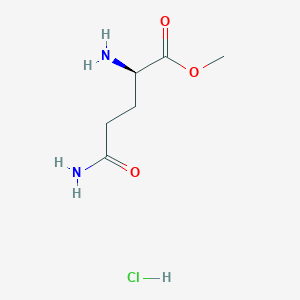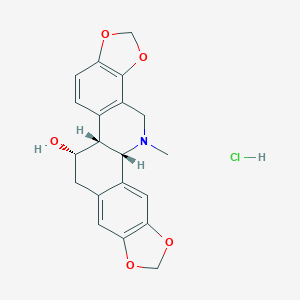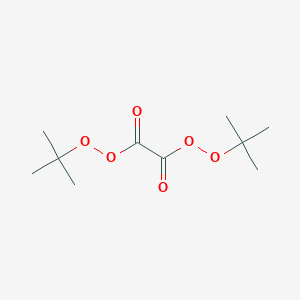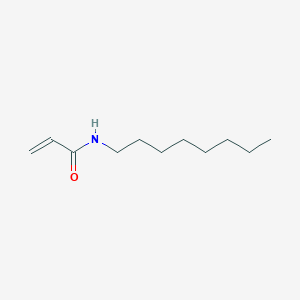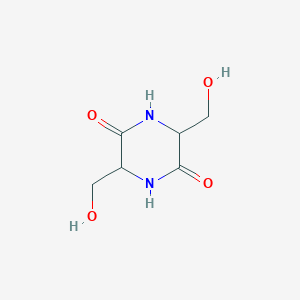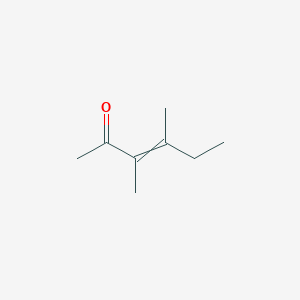
3,4-Dimethylhex-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethylhex-3-en-2-one is an organic compound with the molecular formula C8H14O. It is a type of α,β-unsaturated ketone, characterized by the presence of a double bond between the third and fourth carbon atoms and a ketone functional group on the second carbon atom. This compound is known for its reactivity due to the conjugation of the double bond with the carbonyl group, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
3,4-Dimethylhex-3-en-2-one can be synthesized through various methods, including:
Aldol Condensation: This method involves the condensation of acetone with isobutyraldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol addition followed by dehydration to yield this compound.
Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with 3,4-dimethyl-2-pentenal. The Grignard reagent adds to the carbonyl group, followed by protonation to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.
化学反应分析
Types of Reactions
3,4-Dimethylhex-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield carboxylic acids or diketones.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 3,4-dimethylhexan-2-one.
Nucleophilic Addition: Due to the presence of the α,β-unsaturated carbonyl group, the compound readily undergoes nucleophilic addition reactions with nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Nucleophilic Addition: Primary amines (e.g., ethylamine) under mild heating conditions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: 3,4-Dimethylhexan-2-one.
Nucleophilic Addition: Azetines, amides, and substituted pyrazolidines.
科学研究应用
3,4-Dimethylhex-3-en-2-one has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and resins.
Medicinal Chemistry: Research on this compound includes its potential use as a building block for drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
作用机制
The mechanism of action of 3,4-Dimethylhex-3-en-2-one involves its reactivity as an α,β-unsaturated ketone. The compound can undergo Michael addition reactions, where nucleophiles add to the β-carbon of the enone system. This reactivity is due to the electron-withdrawing nature of the carbonyl group, which activates the double bond towards nucleophilic attack. The molecular targets and pathways involved in these reactions include various enzymes and catalytic systems that facilitate the addition and subsequent transformations of the compound.
相似化合物的比较
Similar Compounds
3-Hexen-2-one: Similar structure but lacks the methyl groups on the third and fourth carbon atoms.
4-Methyl-3-penten-2-one: Similar structure but with only one methyl group on the fourth carbon atom.
3,4-Dimethyl-2-pentanone: Similar structure but lacks the double bond between the third and fourth carbon atoms.
Uniqueness
3,4-Dimethylhex-3-en-2-one is unique due to the presence of both the double bond and the methyl groups, which confer specific reactivity and steric properties. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions that are not as readily achievable with its similar counterparts.
属性
CAS 编号 |
1635-02-5 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
IUPAC 名称 |
(E)-3,4-dimethylhex-3-en-2-one |
InChI |
InChI=1S/C8H14O/c1-5-6(2)7(3)8(4)9/h5H2,1-4H3/b7-6+ |
InChI 键 |
WRHRFVOAEDXVPC-VOTSOKGWSA-N |
SMILES |
CCC(=C(C)C(=O)C)C |
手性 SMILES |
CC/C(=C(\C)/C(=O)C)/C |
规范 SMILES |
CCC(=C(C)C(=O)C)C |
Key on ui other cas no. |
20685-45-4 1635-02-5 |
Pictograms |
Flammable; Acute Toxic; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Azaspiro[4.6]undecan-3-one](/img/structure/B157126.png)

![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)
![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)
